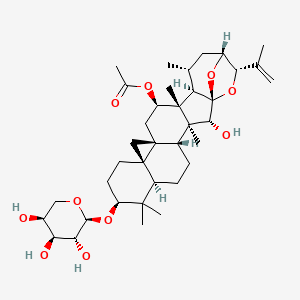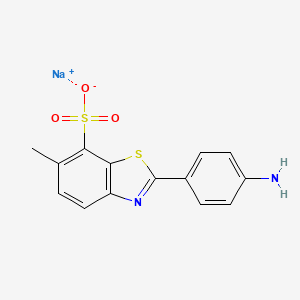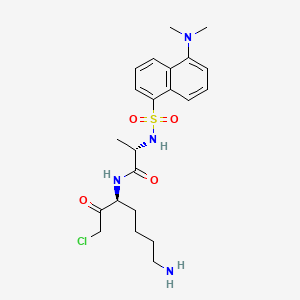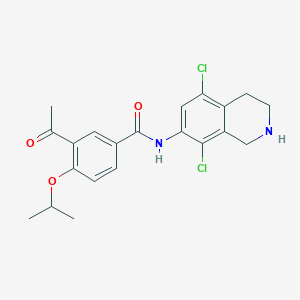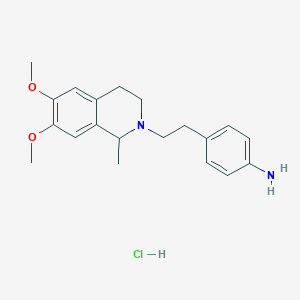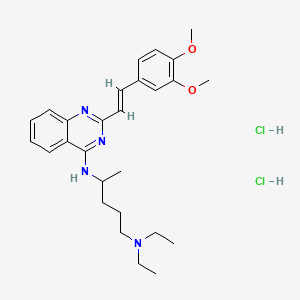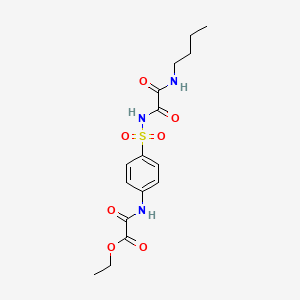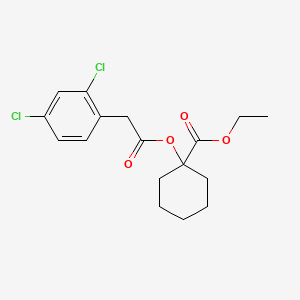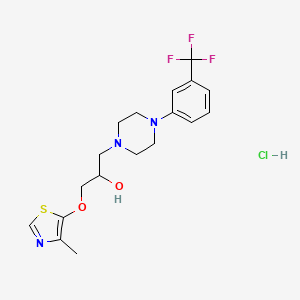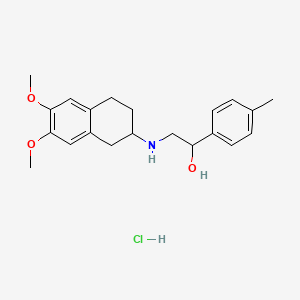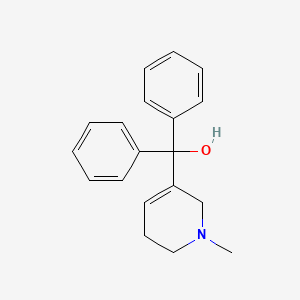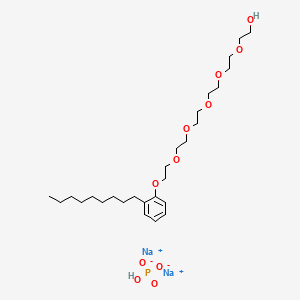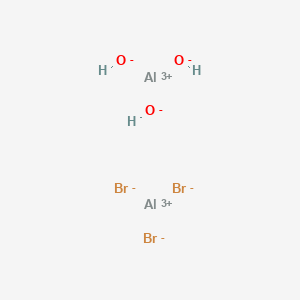
Aluminum bromide hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum bromide hydroxide is a chemical compound that consists of aluminum, bromine, and hydroxide ions. It is known for its unique properties and applications in various fields of science and industry. This compound is often used in research and industrial processes due to its reactivity and ability to form complex structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum bromide hydroxide can be synthesized through various methods. One common method involves the reaction of aluminum bromide with a hydroxide source, such as sodium hydroxide or lithium hydroxide. The reaction typically occurs in an aqueous solution and results in the formation of this compound and the corresponding bromide salt .
Industrial Production Methods
In industrial settings, this compound can be produced through the controlled hydrolysis of aluminum bromide. This process involves the gradual addition of water to aluminum bromide under controlled conditions to prevent the formation of unwanted by-products. The resulting this compound is then purified and used in various applications .
Chemical Reactions Analysis
Types of Reactions
Aluminum bromide hydroxide undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where it either gains or loses electrons.
Substitution Reactions: It can undergo substitution reactions where one of its components is replaced by another atom or group.
Precipitation Reactions: It can form precipitates when reacted with certain reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid, sodium hydroxide, and other halide salts. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound include aluminum hydroxide, aluminum bromide, and various bromide salts. These products are often used in further chemical synthesis and industrial processes .
Scientific Research Applications
Aluminum bromide hydroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: It is explored for its potential therapeutic applications and as a component in drug formulations.
Mechanism of Action
The mechanism of action of aluminum bromide hydroxide involves its ability to interact with various molecular targets and pathways. It can form complexes with other molecules, which can alter their reactivity and function. The hydroxide ions in the compound can also participate in acid-base reactions, influencing the pH and chemical environment of the system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to aluminum bromide hydroxide include:
- Aluminum chloride hydroxide
- Aluminum iodide hydroxide
- Aluminum fluoride hydroxide
Uniqueness
This compound is unique due to its specific reactivity with bromine and hydroxide ions. This reactivity allows it to participate in a wide range of chemical reactions and makes it valuable in various applications. Its ability to form stable complexes with other molecules also sets it apart from similar compounds .
Properties
CAS No. |
39431-98-6 |
|---|---|
Molecular Formula |
Al2Br3H3O3 |
Molecular Weight |
344.70 g/mol |
IUPAC Name |
dialuminum;tribromide;trihydroxide |
InChI |
InChI=1S/2Al.3BrH.3H2O/h;;3*1H;3*1H2/q2*+3;;;;;;/p-6 |
InChI Key |
XPXAXQRIQPGWOG-UHFFFAOYSA-H |
Canonical SMILES |
[OH-].[OH-].[OH-].[Al+3].[Al+3].[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


